1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドは、ニトリル官能基を持つイオン液体です。 この化合物は、特に鈴木カップリング反応とスティルカップリング反応における様々な化学反応において優れた特性を持つことが知られています 。 分子式はC13H15F6N5O4S2、分子量は483.41 g/molです .

合成方法

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドの合成は、通常、1,3-ビス(3-シアノプロピル)イミダゾリウムクロリドとリチウムビス(トリフルオロメチルスルホニル)イミドの反応によって行われます 。 反応は、アセトニトリルなどの有機溶媒中で還流条件下で行われます。 生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます .

化学反応解析

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドは、以下を含む様々な種類の化学反応を起こします。

置換反応: この化合物は、イミダゾリウムカチオンの存在により、求核置換反応に関与することができます.

カップリング反応: 鈴木カップリング反応とスティルカップリング反応において優れた特性を示し、これらの反応は一般的に炭素-炭素結合の形成に使用されます.

酸化還元反応: 化合物のニトリル基は、適切な条件下で酸化還元反応を受けることができます.

これらの反応で使用される一般的な試薬には、カップリング反応用のパラジウム触媒、酸化還元反応用の様々な酸化剤および還元剤が含まれます 。 生成される主な生成物は、反応条件および使用される試薬によって異なります。

科学研究への応用

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドは、科学研究において幅広い応用範囲を持ち、以下を含みます。

準備方法

The synthesis of 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide . The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

化学反応の分析

1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Coupling Reactions: It shows superior characteristics in Suzuki and Stille coupling reactions, which are commonly used in the formation of carbon-carbon bonds.

Oxidation and Reduction Reactions: The nitrile groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

作用機序

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドの作用機序は、化学反応における遷移状態と中間体を安定化させる能力に関与しています 。 イミダゾリウムカチオンとビス(トリフルオロメチルスルホニル)イミドアニオンは、安定なイオン環境を提供することでこれらの反応を促進する上で重要な役割を果たします 。 ニトリル基もまた、化合物の反応性と安定性に寄与しています .

類似化合物の比較

1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドは、ニトリル官能基を持つ構造が独特であり、他のイオン液体と比較してカップリング反応において優れた特性を付与します 。 類似の化合物には、以下が含まれます。

1-エチル-3-メチルイミダゾリウム ビス(トリフルオロメチルスルホニル)イミド: この化合物はイオン液体ですが、ニトリル官能基を持たないため、特定の反応では効果が低くなります.

1-ブチル-3-メチルイミダゾリウム ビス(トリフルオロメチルスルホニル)イミド: アルキル鎖の長さが異なる、同様の特性を持つ別のイオン液体です.

これらの比較により、1,3-ビス(3-シアノプロピル)イミダゾリウム ビス(トリフルオロメチルスルホニル)イミドの独自の特性、特に様々な化学反応における反応性と安定性の向上が明らかになります .

類似化合物との比較

1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its nitrile-functionalized structure, which imparts superior characteristics in coupling reactions compared to other ionic liquids . Similar compounds include:

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound is also an ionic liquid but lacks the nitrile functionality, making it less effective in certain reactions.

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties but different alkyl chain length.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability in various chemical reactions .

特性

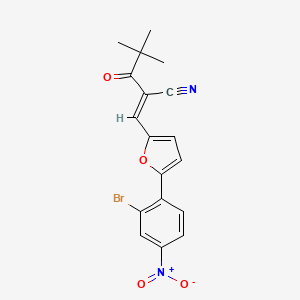

分子式 |

C18H15BrN2O4 |

|---|---|

分子量 |

403.2 g/mol |

IUPAC名 |

(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |

InChI |

InChI=1S/C18H15BrN2O4/c1-18(2,3)17(22)11(10-20)8-13-5-7-16(25-13)14-6-4-12(21(23)24)9-15(14)19/h4-9H,1-3H3/b11-8+ |

InChIキー |

ICFGJUOEAFULFF-DHZHZOJOSA-N |

異性体SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)/C#N |

正規SMILES |

CC(C)(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)

![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)